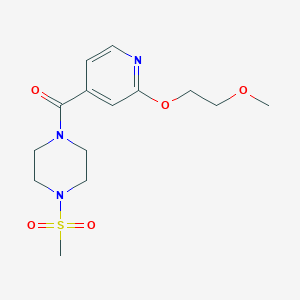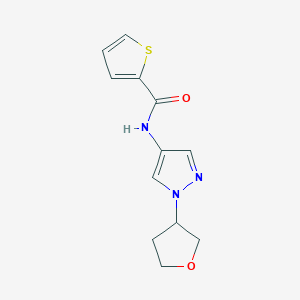
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has shown promising results in various studies.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Agents
Thiophene derivatives have been recognized for their anti-inflammatory properties . The presence of the thiophene ring in the compound’s structure suggests that it could be synthesized into molecules that act as inhibitors of inflammatory pathways. This could lead to the development of new anti-inflammatory drugs with potentially fewer side effects than current medications.
Antipsychotic Medications
Compounds containing a thiophene nucleus have shown promise as antipsychotic agents . The structural complexity of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide may allow it to interact with various neurotransmitter systems, which could be beneficial in treating psychiatric disorders such as schizophrenia.
Antifungal Applications
The thiophene moiety is known to contribute to antifungal activity . As a result, this compound could be used as a starting point for the synthesis of new antifungal agents, which are needed to combat the rising number of fungal infections resistant to current treatments.
Antioxidant Properties
Thiophene derivatives can exhibit antioxidant properties, which are crucial in protecting cells from oxidative stress . This compound could be incorporated into treatments aimed at reducing oxidative damage in diseases such as neurodegenerative disorders.
Anticancer Research
The compound’s structure, which includes a thiophene ring, has potential applications in anticancer research. Thiophene derivatives have been shown to inhibit various kinases, which play a significant role in cancer cell proliferation . Therefore, this compound could be valuable in designing new anticancer drugs.
Material Science
Beyond medicinal chemistry, thiophene and its derivatives are also important in material science. They are used in the synthesis of organic semiconductors, which are essential for creating flexible electronic devices . The unique structure of N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide could lead to novel materials with improved electronic properties.
Kinase Inhibition
Kinases are enzymes that are critical in signaling pathways within cells. Thiophene derivatives have been found to be effective kinase inhibitors, which is an area of intense research for the treatment of various diseases, including cancer . This compound could be a key molecule in developing new kinase inhibitors.
Anti-Anxiety and Anti-Arrhythmic Drugs
Lastly, the structural features of thiophene derivatives have been associated with anti-anxiety and anti-arrhythmic effects . This suggests that N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide could be explored for its potential use in creating drugs to treat anxiety disorders and cardiac arrhythmias.
Eigenschaften
IUPAC Name |
N-[1-(oxolan-3-yl)pyrazol-4-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c16-12(11-2-1-5-18-11)14-9-6-13-15(7-9)10-3-4-17-8-10/h1-2,5-7,10H,3-4,8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYJPJNVDFCLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

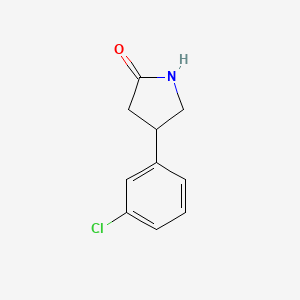

![(E)-4-(2-(1H-benzo[d]imidazol-2-yl)-2-cyanovinyl)phenyl 5-bromofuran-2-carboxylate](/img/structure/B2858093.png)
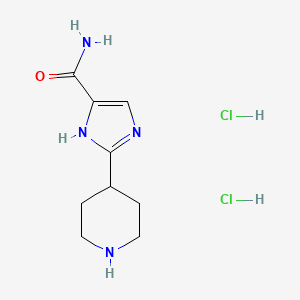
![3-[2-(3-Ethylphenoxy)-5-fluorophenyl]prop-2-enoic acid](/img/structure/B2858097.png)
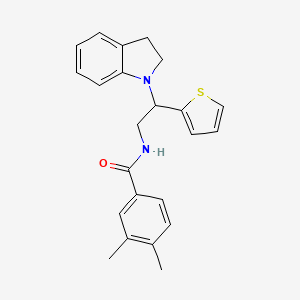
![(4-{[(tert-Butoxy)carbonyl]amino}-2-chlorophenyl)boronic acid](/img/structure/B2858102.png)
![6-Benzyl-2-(2-((4-methoxyphenyl)sulfonyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2858104.png)

![N-(3-bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]thio}acetamide](/img/no-structure.png)
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2858109.png)
![3-[[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2858110.png)
![6-chloro-N-[5-cyano-2-(methylsulfanyl)phenyl]nicotinamide](/img/structure/B2858111.png)
